Spirodiclofen

Catalog No.
S003090
CAS No.
148477-71-8
M.F
C21H24Cl2O4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spirodiclofen

CAS Number

148477-71-8

Product Name

Spirodiclofen

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate

Molecular Formula

C21H24Cl2O4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

DTDSAWVUFPGDMX-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

Solubility

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C)
In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

spirodiclofen

Canonical SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound Spirodiclofen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, dmso 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/l, 20 °c)in water, 50 (ph 4); 190 (ph 7); both in ug/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Spirodiclofen is a synthetic compound classified as an acaricide, primarily used in agriculture to control various mite species. Its chemical structure is identified as 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate, with the molecular formula C21H24Cl2O4 and a CAS number of 148477-71-8. This compound exhibits a unique mechanism of action by interfering with lipid biosynthesis in target pests, making it effective against both eggs and juvenile stages of mites .

Spirodiclofen acts by inhibiting lipid biosynthesis in target pests, specifically mites and scale insects [, ]. It disrupts the formation of essential fatty acids, leading to impaired development, reproduction, and ultimately, death of the pest. This mode of action is selective, meaning it has minimal impact on beneficial insects [].

Spirodiclofen is classified as a moderately toxic compound (USEPA Toxicity Category III) []. It can cause skin irritation and potential allergic reactions []. Long-term exposure concerns include potential endocrine disruption and carcinogenicity.

Here are some safety precautions to consider when handling spirodiclofen:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound [].
  • Avoid contact with skin and eyes.
  • Follow all label instructions for use and disposal.

Probing Insecticide Resistance Mechanisms

One crucial area of scientific research involving Spirodiclofen is investigating the mechanisms behind insecticide resistance in various pest species. By exposing insect populations to controlled doses of Spirodiclofen and monitoring their survival rates, scientists can identify genetic mutations or physiological adaptations that allow these insects to tolerate the insecticide []. This knowledge is vital for developing new control strategies and preventing the emergence of resistance to other insecticides.

Exploring Mode of Action

Another area of scientific exploration using Spirodiclofen involves understanding its precise mode of action on target pests. Researchers can employ sophisticated techniques like radiotracer studies and gene expression analysis to pinpoint how Spirodiclofen disrupts vital biological processes within insects and mites []. This knowledge helps scientists develop more specific and targeted insecticides with minimal impact on beneficial insects and the environment.

The primary chemical reaction involving spirodiclofen is its degradation process, which begins with the cleavage of the ester bond to form a spirodiclofen-enol compound. This is followed by hydroxylation reactions that modify the compound further . The synthesis of spirodiclofen itself involves an intramolecular Dieckmann condensation reaction between 2,4-dichlorophenylacetyl chloride and the acyl ester of 1-hydroxycyclohexanecarboxylic acid, facilitated by triethylamine as a catalyst in an aprotic solvent .

Spirodiclofen exhibits significant biological activity as an acaricide, particularly against phytophagous mites such as Tetranychus urticae and Panonychus citri. Its mode of action involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis, leading to growth disruption and mortality in target mite populations . Studies have demonstrated its effectiveness in controlling resistant mite strains, although resistance mechanisms have been identified in certain populations .

The synthesis of spirodiclofen can be summarized in the following steps:

  • Reacting 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol with 2,2-dimethylbutyl chloride in the presence of triethylamine.
  • Adjusting the pH of the reaction mixture to between 10 and 11 to facilitate phase separation.
  • Washing the organic phase with water and drying it with anhydrous sodium sulfate.
  • Performing atmospheric distillation to remove solvents and obtain a solid product.
  • Recrystallizing the solid to purify spirodiclofen .

Spirodiclofen is primarily used in agriculture as a miticide for crops such as apples, citrus fruits, and ornamental plants. Its ability to target both eggs and juvenile stages makes it particularly valuable for integrated pest management strategies. Additionally, spirodiclofen has been investigated for its potential endocrine-disrupting effects, raising concerns regarding its environmental impact and safety .

Research has indicated that spirodiclofen may interact with various biochemical pathways within target organisms. For instance, studies have shown that it affects steroid hormone synthesis by altering NADPH formation pathways and directly influencing enzymes involved in steroidogenesis . Furthermore, resistance studies have highlighted the role of cytochrome P450 enzymes in metabolizing spirodiclofen, which can lead to reduced efficacy against certain mite populations .

Spirodiclofen shares structural similarities with several other acaricides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
SpiromesifenCyclic keto-enolInhibits lipid biosynthesisEffective against different mite species
ClofentezineAcaricide with distinct structureTargets chitin synthesisPrimarily ovicidal
HexythiazoxThiazole derivativeInhibits chitin synthesisSpecific to juvenile stages
EtoxazoleAcaricide with similar propertiesInhibits chitin synthesisStrongly targets egg stages

Uniqueness of Spirodiclofen: Unlike others, spirodiclofen's dual action against both eggs and juveniles makes it particularly effective in managing resistant mite populations. Its specific inhibition of acetyl-CoA carboxylase sets it apart from compounds that primarily target chitin synthesis.

X-ray Crystallographic Studies of Conformational Properties

The spirocyclic framework of spirodiclofen represents a unique architectural motif within the tetronic acid class of compounds. The molecule exhibits a spiro[4.5]dec-3-en-2-one core structure, where a five-membered tetronic acid ring is fused to a six-membered cyclohexane ring through a common spiro carbon atom [1] [2]. This structural arrangement creates a rigid bicyclic system that significantly influences the molecule's conformational behavior and physicochemical properties.

X-ray crystallographic analysis of spirodiclofen derivatives has revealed critical insights into the three-dimensional structure and conformational preferences of this compound. The crystal structure determination shows that the cyclohexane ring adopts a chair conformation, with four carbon atoms remaining essentially planar with a mean deviation of 0.018 Å, while the two carbon atoms at the flap positions deviate by 0.613 Å and -0.668 Å from the plane [3]. This conformational rigidity is characteristic of the spiro junction, which prevents ring flipping and maintains the structural integrity of the molecule.

The molecular packing arrangement in the crystal lattice demonstrates the presence of weak intermolecular interactions, including carbon-hydrogen to chlorine contacts that contribute to the overall stability of the crystalline form [3]. The crystal data reveals a monoclinic space group P21/n with unit cell parameters of a = 14.7979 Å, b = 10.3483 Å, c = 15.0702 Å, and β = 115.1875° [3] [4]. The molecular formula C₂₁H₂₄Cl₂O₄ corresponds to a molecular weight of 411.32 g/mol, and the compound exhibits achiral properties with no defined stereocenters [5].

Stereoelectronic Effects in the Dichlorophenyl Substituent

The dichlorophenyl substituent in spirodiclofen plays a crucial role in determining the molecule's electronic properties and conformational stability through various stereoelectronic effects. The 2,4-dichlorophenyl group is positioned at the 3-position of the tetronic acid ring, creating a conjugated system that influences the overall electronic distribution within the molecule [1] [2].

Stereoelectronic effects in spirodiclofen arise from the spatial relationships between the dichlorophenyl aromatic system and the tetronic acid core. These effects involve stabilizing or destabilizing interactions that depend on the relative orientations of electrons in bonding and non-bonding orbitals [6] [7]. The presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring introduces significant electron-withdrawing effects through both inductive and resonance mechanisms.

The dihedral angles between the tetronic acid ring and the dichlorophenyl ring are critical parameters that determine the extent of conjugation and electronic communication between these structural units. Crystallographic studies indicate that the aromatic ring is not coplanar with the tetronic acid system, with dihedral angles ranging from 49.92° to 67.84° depending on the specific derivative examined [3]. This non-planar arrangement affects the overlap of π orbitals and consequently influences the molecule's electronic properties.

The chlorine substituents contribute to the overall lipophilicity of the molecule and affect its environmental behavior. The electron-withdrawing nature of the dichlorophenyl group also influences the reactivity of the tetronic acid carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack during hydrolysis reactions [8] [9].

Physicochemical Profiling

Partition Coefficient (logP) and Environmental Behavior

The partition coefficient of spirodiclofen represents a critical parameter for understanding its environmental fate and biological activity. The logarithm of the octanol-water partition coefficient (logP) has been experimentally determined to be 5.83 at pH 4 and 20°C [10]. This high logP value indicates that spirodiclofen is highly lipophilic and exhibits strong affinity for organic phases over aqueous phases.

The environmental implications of this high partition coefficient are significant for predicting the compound's behavior in various environmental compartments. According to established criteria, substances with logP values greater than 5 are considered to have high bioaccumulation potential and may undergo biomagnification through food chains [11]. The measured logP value of 5.83 places spirodiclofen in the category of compounds that readily partition into lipid-rich tissues and organic matter in soil and sediment systems.

The soil sorption coefficient (Koc) of spirodiclofen has been determined to be 31,037, indicating very high sorption to soil organic matter [10] [9]. This extremely high Koc value suggests that spirodiclofen will be strongly bound to soil particles and exhibit low mobility in terrestrial environments. The compound's environmental fate is further characterized by its low water solubility of 50 mg/L and very low vapor pressure ranging from 3 × 10⁻⁷ to 7 × 10⁻⁷ Pa at 20-25°C [10].

Henry's law constant for spirodiclofen is 5.7 × 10⁻⁶ atm·m³/mol, indicating that volatilization from water and soil surfaces is not a significant pathway for environmental distribution [10]. The combination of high lipophilicity, strong soil sorption, and low volatility suggests that spirodiclofen will primarily remain in soil and sediment compartments with minimal transport to groundwater or atmosphere.

Thermal Stability and Degradation Pathways

The thermal stability of spirodiclofen has been extensively characterized through differential scanning calorimetry and hydrolysis studies under various conditions. The compound demonstrates moderate thermal stability with decomposition initiating at approximately 280°C [12]. Below this temperature, spirodiclofen remains structurally intact, making it suitable for formulation and application under normal environmental conditions.

Hydrolytic degradation represents the primary pathway for spirodiclofen breakdown in aqueous environments. The hydrolysis rate is strongly pH-dependent, with half-lives of 119.6 days at pH 4, 52.1 days at pH 7, and 2.5 days at pH 9, all measured at 20°C [13] [8]. This pH dependence indicates that spirodiclofen is relatively stable under acidic conditions but undergoes rapid degradation under alkaline conditions.

The primary degradation mechanism involves ester cleavage, leading to the formation of spirodiclofen-enol (also designated as BAJ 2510) as the major degradation product [8] [9]. This hydrolysis reaction proceeds through nucleophilic attack at the ester carbonyl carbon, resulting in the release of the 2,2-dimethylbutyric acid moiety and formation of the corresponding enol form of the tetronic acid core.

Photolytic degradation under artificial sunlight conditions yields a half-life of 28.8 days at pH 4 and 25°C [13]. The photodegradation process involves multiple pathways, with carbon dioxide formation accounting for 21.8% of the total applied radioactivity after 19 days of irradiation [13]. Additional degradation products include various hydroxylated derivatives formed through oxidative processes, though these typically represent less than 5% of the total applied radioactivity.

Spectroscopic Identification Protocols

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of spirodiclofen reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The molecular ion peak appears at m/z 411, corresponding to the molecular weight of the intact molecule [14]. The compound exhibits typical fragmentation behavior associated with ester-containing molecules, with primary cleavage occurring at the ester bond linking the tetronic acid core to the 2,2-dimethylbutyrate moiety.

The most prominent fragmentation pathway involves the loss of the 2,2-dimethylbutyric acid group (molecular weight 116), resulting in a major fragment ion at m/z 295 corresponding to the spirodiclofen-enol structure [14]. This fragmentation pattern is consistent with the hydrolytic degradation pathway observed in environmental studies, where ester cleavage represents the primary degradation mechanism.

Additional significant fragments include ions at m/z 277 (loss of water from the enol fragment), m/z 242 (loss of chlorine from the dichlorophenyl group), and various smaller fragments corresponding to parts of the cyclohexane ring and dichlorophenyl substituent [14]. The presence of chlorine isotope patterns in the mass spectrum provides additional confirmation of the dichlorophenyl structure, with characteristic isotope ratios reflecting the presence of two chlorine atoms.

Tandem mass spectrometry techniques have been employed for the simultaneous determination of spirodiclofen and related compounds in complex matrices. The fragmentation behavior under collision-induced dissociation conditions allows for the development of multiple reaction monitoring methods with high specificity and sensitivity [14]. The compound typically forms protonated molecular ions under electrospray ionization conditions, with sodium adduct formation also observed in some analytical conditions.

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides a powerful tool for the identification and characterization of spirodiclofen through its distinctive functional group absorptions. The compound exhibits characteristic absorption bands that correspond to the various structural elements present in the molecule, including carbonyl groups, aromatic systems, and aliphatic chains.

The most prominent features in the infrared spectrum of spirodiclofen are the carbonyl stretching vibrations. The ester carbonyl group exhibits a strong absorption band in the region 1765-1735 cm⁻¹, which is characteristic of saturated aliphatic esters [15] [16]. The ketone carbonyl of the tetronic acid ring appears at a slightly lower frequency, typically in the range 1715-1700 cm⁻¹, due to the different electronic environment and potential conjugation effects [15] [16].

The aromatic carbon-hydrogen stretching vibrations appear as medium to weak absorptions in the region 3100-3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches occur at 2990-2850 cm⁻¹ with medium to strong intensity [15]. The aromatic carbon-carbon stretching vibrations are observed in the fingerprint region at 1625-1440 cm⁻¹, though these may be partially obscured by other absorptions in this complex spectral region [15].

The carbon-chlorine stretching vibrations provide additional diagnostic information, appearing as strong absorptions in the region 800-600 cm⁻¹ [15]. The presence of two chlorine atoms on the aromatic ring may result in multiple absorptions in this region, corresponding to different vibrational modes of the dichlorophenyl system.

The carbon-oxygen stretching vibrations of the ester linkage appear as strong absorptions in the region 1300-1000 cm⁻¹ [15]. The exact position and intensity of these bands depend on the specific molecular environment and may be influenced by conformational effects and intermolecular interactions in the solid state.

PropertyValueReference
Molecular FormulaC₂₁H₂₄Cl₂O₄ [1] [2]
Molecular Weight (g/mol)411.32 [1] [2]
IUPAC Name3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1]
CAS Number148477-71-8 [1] [2]
InChI KeyDTDSAWVUFPGDMX-UHFFFAOYSA-N [5]
SMILESCCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=CC=C(Cl)C=C3Cl [5]
Melting Point (°C)94.8 [2] [17]
AppearanceWhite solid [2]
StereochemistryAchiral [5]
Defined Stereocenters0/0 [5]
Optical ActivityNone [5]
ParameterValueReference
Log P (octanol/water)5.83 [10]
pH for measurement4 [10]
Temperature (°C)20 [10]
Water solubility (mg/L)50 [10]
Vapor pressure (Pa)3 × 10⁻⁷ to 7 × 10⁻⁷ [10]
Henry's law constant (atm·m³/mol)5.7 × 10⁻⁶ [10]
Soil sorption coefficient (Koc)31,037 [10] [9]
Bioaccumulation potentialHigh (logP > 5) [11]
ParameterValueReference
Hydrolysis half-life at pH 4 (days)119.6 [13] [8]
Hydrolysis half-life at pH 7 (days)52.1 [13] [8]
Hydrolysis half-life at pH 9 (days)2.5 [13] [8]
Temperature for half-life (°C)20 [13] [8]
Photolysis half-life (days)28.8 [13]
Thermal decomposition onset (°C)280 [12]
Primary degradation pathwayEster cleavage [8] [9]
Major degradation productSpirodiclofen-enol (BAJ 2510) [8] [9]
Functional GroupWavenumber Range (cm⁻¹)IntensityReference
Carbonyl (C=O) ester1765-1735Strong [15] [16]
Carbonyl (C=O) ketone1715-1700Strong [15] [16]
Aromatic C-H stretch3100-3000Medium to weak [15]
Aliphatic C-H stretch2990-2850Medium to strong [15]
Aromatic C=C stretch1625-1440Medium to weak [15]
C-Cl stretch800-600Strong [15]
C-O stretch (ester)1300-1000Strong [15]

Color/Form

White powder

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Exact Mass

410.1051646 g/mol

Monoisotopic Mass

410.1051646 g/mol

Heavy Atom Count

27

Density

1.29

LogP

log Kow = 5.8 (pH 4); 5.1 (pH 7); both ambient temperature

Odor

No characteristic odor

Melting Point

94.8 °C

UNII

3X7G31F5MX

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Testicular mitochondrial preparations were evaluated for side chain cleavage of 25-OH cholesterol to pregnenolone (by assaying for progesterone after a subsequent oxidation step). In a mitochondrial preparation supplemented with NADP and in an environment of low malate levels (0.5 mM); 100 uM and 300 uM BAJ 2510 reduced progesterone synthesis to 68% and 24% of control groups, respectively. In contrast, spirodiclofen, 4-OH BAJ 2510, and 3-OH BAJ 2510 at concentrations up to 100 uM or (in the case of spirodiclofen, at the limits of solubility) had little or no effect on progesterone synthesis. When 0.5 mM citrate (and no malate) was present as a substrate (citrate also being capable of reducing NAD), even 300 uM BAJ 2510 had no remarkable effect on progesterone synthesis. This suggested an interference of BAJ 2510 with the Krebs cycle related to malate dehydrogenase activity. This was confirmed when investigators evaluated the oxidation of NADH due to malate dehydrogenase activity (assessing activity from both mitochondrial and cytoplasmic fractions): there was a clear dose-responsive inhibition of such activity due to BAJ 2510 concentrations in the 1 to 100 uM range (mitochondrial) or the 10 to 300 uM range (cytoplasmic). In contrast, BAJ 2510 had no effect on malic enzyme activity (assessed by NADP reduction with malate as substrate). In a dynamic organ culture of testicular tissue (6 hr incubation with steroidogenesis stimulated by 1 IU/mL hCG), BAJ 2510 concentrations of 10 to 300 uM caused marked, dose-related decrements in testosterone in both the tissue pieces and in the medium. An early step in progesterone synthesis from 25-OH cholesterol was markedly inhibited by BAJ 2510 in mitochondrial preparations. In contrast, progesterone levels were not statistically significantly reduced at any level with BAJ 2510 in the dynamic organ culture system with testicular tissue. As a positive control, ketoconazole profoundly reduced testosterone in tissues and medium, also without significantly reducing the quantity of progesterone in the tissue pieces. Thus it appears that BAJ 2510 toxicity is related to interference with cellular energy metabolism. /BAJ 2510, metabolite/

Vapor Pressure

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

148477-71-8

Absorption Distribution and Excretion

Rapidly absorbed, widely distributed and mostly excreted within 48 hr.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.
This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.
This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

Metabolism in rats and ruminants involves cleavage of the ester, followed by hydroxylation of the cyclohexane ring. In rats, metabolism continues with cleavage of the enol ring, leading to formation of the cyclohexyl ester of 2,4-dichloromandelic acid, which is further metabolised. The residue definition comprises spirodiclofen enol.
The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).
At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Spirodiclofen

Biological Half Life

The half life of spirodiclofen was investigated using spiked rat plasma; it was estimated to be about 15 minutes.
Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Agrochemicals -> Pesticides
Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Spirodiclofen is produced by intramolecular Dieckmann condensation of 2,4-dichlorophenylacetyl chloride with the acyl ester of 1-hydroxycyclohexanecarboxylic acid ethyl ester.

Analytic Laboratory Methods

Adequate enforcement methodology (a liquid chromatography (LC)/mass spectrometry (MS)/(MS) method) is available to enforce the tolerance expression.
Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers food, and feed. Store in original container and out of reach of children, preferably in a locked storage area. /Envidor 2 SC Miticide/
Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/

Stability Shelf Life

Hydrolysis DT50 119.6 days (pH 4), 51.2 days (pH 7), 2.5 days (pH 9) (all 20 °C).

Dates

Modify: 2023-09-12
[1]. De Maeyer L, et al. The multiple target use of spirodiclofen (Envidor 240 SC) in IPM pomefruit in Belgium. Commun Agric Appl Biol Sci. 2009;74(1):225-232.

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